molecular formula C16H13BrClNO3 B2950718 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate CAS No. 1241993-35-0

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate

Cat. No.: B2950718
CAS No.: 1241993-35-0
M. Wt: 382.64
InChI Key: VGFFJBVTZVYSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate is an organic compound that features both bromine and chlorine atoms in its structure

Preparation Methods

The synthesis of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can be achieved through several methods. One common approach involves the direct esterification of 3-bromobenzyl alcohol with 2-chlorobenzoic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven by the removal of water, often achieved through azeotropic distillation.

Chemical Reactions Analysis

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the 3-bromobenzyl moiety can be replaced through coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

    Oxidation and Reduction:

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound may facilitate binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

2-((3-Bromobenzyl)amino)-2-oxoethyl 2-chlorobenzoate can be compared with similar compounds such as:

  • Methyl 4-amino-3-bromo-2-chlorobenzoate
  • 2-Bromobenzoyl chloride
  • Methyl 4-bromobenzoate

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of both bromine and chlorine atoms in this compound makes it unique and potentially more versatile in various chemical reactions and applications.

Properties

IUPAC Name

[2-[(3-bromophenyl)methylamino]-2-oxoethyl] 2-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO3/c17-12-5-3-4-11(8-12)9-19-15(20)10-22-16(21)13-6-1-2-7-14(13)18/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFFJBVTZVYSPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)NCC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.